O-methyl P-(2,6-bis((dimethylamino)methyl)phenyl)-N-(2,4,6-tri-tert-butylphenyl)phosphonamidothioate
Description
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Properties
IUPAC Name |
N-[[2,6-bis[(dimethylamino)methyl]phenyl]-methoxyphosphinothioyl]-2,4,6-tritert-butylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N3OPS/c1-29(2,3)24-18-25(30(4,5)6)27(26(19-24)31(7,8)9)32-36(37,35-14)28-22(20-33(10)11)16-15-17-23(28)21-34(12)13/h15-19H,20-21H2,1-14H3,(H,32,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYRUUFUPXLWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NP(=S)(C2=C(C=CC=C2CN(C)C)CN(C)C)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N3OPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O-methyl P-(2,6-bis((dimethylamino)methyl)phenyl)-N-(2,4,6-tri-tert-butylphenyl)phosphonamidothioate (CAS Number: 313519-06-1) is a complex organophosphorus compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C31H52N3OPS
- Molecular Weight : 533.84 g/mol
The compound features a phosphonamidothioate functional group, which is significant for its biological activity. The presence of dimethylamino groups enhances its solubility and reactivity.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Organophosphorus compounds often act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synapses, affecting nerve signal transmission.
- Antimicrobial Activity : Preliminary studies suggest that similar phosphonamidothioates exhibit antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
-
Inhibition of Acetylcholinesterase :
- A study demonstrated that phosphonamidothioates could inhibit AChE activity in vitro, leading to increased acetylcholine levels in neuronal cultures. This suggests potential applications in neurodegenerative diseases where cholinergic signaling is impaired.
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Antimicrobial Efficacy :
- Research evaluating the antimicrobial properties of related compounds showed significant activity against Gram-positive and Gram-negative bacteria. The exact mechanism was linked to membrane disruption and interference with cell wall synthesis.
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Cytotoxicity Assessment :
- Cytotoxicity assays conducted on various cancer cell lines indicated that the compound could induce apoptosis in a dose-dependent manner. The study highlighted the potential for developing this compound as an anticancer agent.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | AChE Inhibition | Increased acetylcholine levels |
| Similar Phosphonamidothioate A | Antimicrobial | Membrane disruption |
| Related Organophosphate B | Cytotoxicity | Induction of apoptosis |
Synthesis and Characterization
The synthesis of this compound has been documented in various studies. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Toxicological Studies
Toxicological evaluations indicate that while the compound exhibits promising biological activities, it also poses potential risks due to its organophosphate nature. Studies suggest careful handling and further assessment for safety in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
